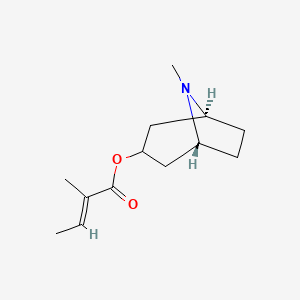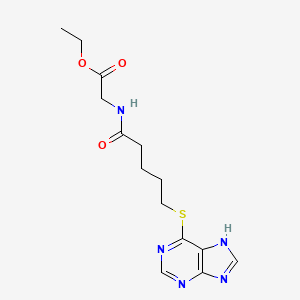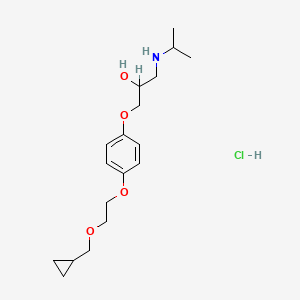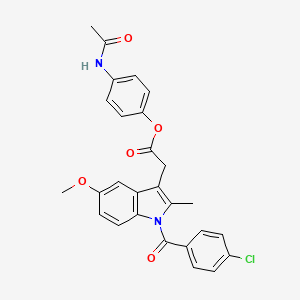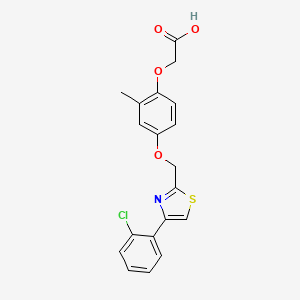
GPR120 modulator 1
Vue d'ensemble
Description
GPR120 modulator 1 is a modulator of the G protein-coupled receptor 120 (GPR120), which is extracted from patent US8394841B2 . It can be used for the research of diseases associated with abnormal or deregulated GPR120, such as diabetes .
Physical And Chemical Properties Analysis
GPR120 modulator 1 has a molecular weight of 389.85 and a molecular formula of C19H16ClNO4S . It appears as a solid and is white to off-white in color . It is soluble in DMSO .Applications De Recherche Scientifique
Potential in Type 2 Diabetes and Metabolic Diseases
GPR120, as a receptor of unsaturated long-chain fatty acids, has been identified to play roles in GLP-1 secretion, insulin sensitization, and anti-obesity effects. It emerges as a potential target for the treatment of type 2 diabetes and metabolic diseases. The discovery of potent and selective GPR120 agonists is significant in this regard (Shimpukade et al., 2012).
Role in Osteoclast Development
GPR120 is involved in the regulation of osteoclast differentiation, survival, and function. Its activation suppresses receptor activator of NF‐κB ligand (RANKL)‐induced osteoclast differentiation and affects various signaling pathways, thus being a potential therapeutic target for bone‐destructive diseases (Kim et al., 2016).
Preventing Insulin Resistance and Protecting Pancreatic Islet Function
GPR120 activation directly or indirectly inhibits inflammation, modulates hormone secretion, and regulates lipid/glucose metabolism, which helps in preventing obesity and diabetes. This review underlines the roles of GPR120 in preventing insulin resistance and protecting pancreatic islet function (Zhang & Leung, 2014).
Anti-Inflammatory and Insulin-Sensitizing Effects
GPR120 mediates anti-inflammatory and insulin-sensitizing effects in adipose and macrophages. These benefits suggest GPR120 agonists as a potential treatment for obesity, type 2 diabetes mellitus (T2DM), and other metabolic syndromes. The discovery of β-arrestin biased GPR120 agonists is important for developing selective therapeutics (Zhang & Macielag, 2020).
Regulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
GPR120 is implicated in mediating free fatty acid-stimulated GLP-1 secretion. The study of GPR120-specific agonists and their structure-activity relationships is crucial for the development of novel therapeutics targeting this pathway (Sun et al., 2010).
Modulation of Inflammatory Effects in Adipocytes
The pro-/anti-inflammatory effects of different fatty acids on human visceral adipocytes involve GPR120. Understanding these effects is important, especially in obesity, a state with chronic inflammation (Rodríguez‐Pacheco et al., 2017).
Role in Sensing Dietary Fat and Control of Energy Balance
GPR120 plays a key role in sensing dietary fat and controlling energy balance. Its expression shows significant changes in the gut of diet-induced-obese rats and affects GLP-1 secretion (Paulsen et al., 2014).
As an Omega-3 Fatty Acid Receptor
GPR120 functions as an omega-3 FA receptor/sensor and mediates broad anti-inflammatory effects, influencing insulin sensitivity and playing a role in treating diabetes (Oh et al., 2010).
Orientations Futures
GPR120 modulator 1 could potentially be used in the treatment of diseases associated with abnormal or deregulated GPR120, such as diabetes . Future research could focus on the development of specific approaches, such as GPR120-arrestin chimeras or GPR120 ligands with exclusive bias properties . Additionally, the role of GPR120 in diseases like obesity and type 2 diabetes makes it a promising target for future therapeutic strategies .
Propriétés
IUPAC Name |
2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-12-8-13(6-7-17(12)25-10-19(22)23)24-9-18-21-16(11-26-18)14-4-2-3-5-15(14)20/h2-8,11H,9-10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSSTYHKIFEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648431 | |
| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 modulator 1 | |
CAS RN |
1050506-75-6 | |
| Record name | (4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



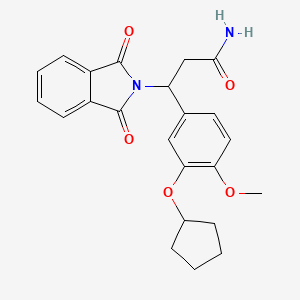
![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)
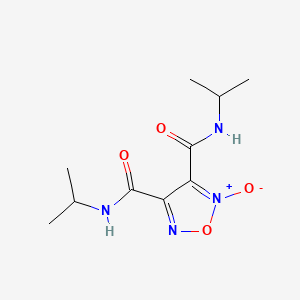
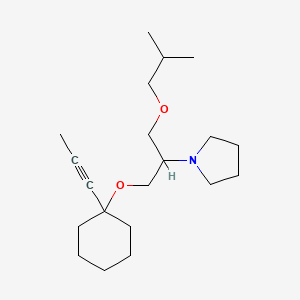
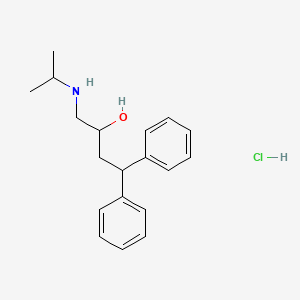
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)

